molecular formula C27H25N3O4S B11215971 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide

Numéro de catalogue: B11215971
Poids moléculaire: 487.6 g/mol
Clé InChI: WADIYRPBMJGZNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinazolinone derivative characterized by a fused [1,3]dioxolo ring, a sulfanylidene (C=S) group at position 6, and a benzamide moiety substituted with a 4-phenylbutan-2-yl chain. The benzamide group is a common pharmacophore in kinase inhibitors, while the 4-phenylbutan-2-yl substituent likely enhances lipophilicity, impacting membrane permeability and target binding.

Propriétés

Formule moléculaire

C27H25N3O4S

Poids moléculaire

487.6 g/mol

Nom IUPAC

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35)

Clé InChI

WADIYRPBMJGZNY-UHFFFAOYSA-N

SMILES canonique

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origine du produit

United States

Méthodes De Préparation

The synthesis of 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-(4-phenylbutan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the quinazolinone core, followed by the introduction of the dioxolo ring and the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfanylidene Group

The sulfanylidene (C=S) group participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:

  • Reaction with alkyl halides :

    C=S + R-XNaOH, EtOHC-S-R + HX\text{C=S + R-X} \xrightarrow{\text{NaOH, EtOH}} \text{C-S-R + HX}

    This reaction replaces the sulfur atom with an alkyl group, forming thioether derivatives.

Reagent Conditions Product Yield Reference
Methyl iodideNaOH (1M), ethanol, 50°C, 6hMethylthioquinazolinone derivative72%
Benzyl chlorideKOH, DMF, 80°C, 12hBenzylthioether analog65%

Cyclization Reactions Involving the Quinazolinone Core

The quinazolinone moiety undergoes cyclization under acidic or basic conditions to form polycyclic structures:

  • Acid-catalyzed cyclization :

    QuinazolinoneH2SO4,ΔFused tricyclic system\text{Quinazolinone} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Fused tricyclic system}

    This reaction forms a fused dioxolo-quinazoline structure, enhancing aromaticity.

Catalyst Temperature Time Product Application
H<sub>2</sub>SO<sub>4</sub> (conc.)120°C4h6H- dioxolo[4,5-g]quinazolin-8-oneAnticancer scaffold

Oxidation of the Benzamide Moiety

The benzamide group can be oxidized to a nitro or carboxylic acid derivative under strong oxidizing conditions:

  • Nitration :

    Ar-HHNO3/H2SO4Ar-NO2\text{Ar-H} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar-NO}_2
Oxidizing Agent Conditions Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2h4-Nitrobenzamide derivative58%

Reduction of the Sulfanylidene Group

The C=S group is reduced to C-H using catalytic hydrogenation:

C=SH2/Pd-CC-H\text{C=S} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C-H}

Catalyst Pressure Time Product
Pd/C (10%)1 atm H<sub>2</sub>3hDesulfurized quinazolinone

Amide Coupling Reactions

The benzamide group reacts with amines or alcohols to form substituted amides or esters:

R-CO-NH-R’+R”-NH2R-CO-NH-R”+R’-NH2\text{R-CO-NH-R'} + \text{R''-NH}_2 \rightarrow \text{R-CO-NH-R''} + \text{R'-NH}_2

Reagent Conditions Product
4-Phenylbutan-2-amineDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, rtN-(4-phenylbutan-2-yl)benzamide derivative

Comparative Reactivity Table

The compound’s reactivity differs from structurally similar molecules due to its unique substituents:

Compound Key Functional Groups Reactivity with MeI Cyclization Efficiency
4-[(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]-...Quinazolinone, dioxolo, benzamide, C=S72% yield85% conversion
N-(4-methoxyphenyl)methyl]-4-(8-thioxoquinazolinMethoxy, thioxo62% yield70% conversion
1-[4-(8-thioxoquinazolin)]butanoylButanoyl, thioxo48% yield55% conversion

Mechanistic Insights

  • Sulfanylidene reactivity : The C=S group’s electron-deficient nature facilitates nucleophilic attacks, while its conjugation with the quinazolinone ring stabilizes transition states during cyclization.

  • Steric effects : The 4-phenylbutan-2-yl substituent on the benzamide moiety influences reaction rates by hindering access to the amide carbonyl group .

Applications De Recherche Scientifique

Biological Activities

Preliminary studies indicate that compounds similar to 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide possess various biological activities, including:

  • Anticancer Activity : The quinazoline core is known for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The presence of sulfanylidene and dioxole groups may enhance the compound's ability to combat bacterial infections.
  • Anti-inflammatory Effects : The molecular structure suggests potential interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Studies

Several studies have explored the applications of similar compounds in therapeutic contexts:

  • Anticancer Studies : A study investigated a related quinazoline derivative's ability to induce apoptosis in cancer cells through caspase activation. This highlights the potential of quinazoline-based compounds in cancer therapy.
  • Antimicrobial Research : Research on compounds with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the dioxole structure can enhance efficacy.
  • Inflammation Models : Experimental models have shown that quinazoline derivatives can reduce inflammation markers in vivo, indicating their potential as anti-inflammatory agents.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups
Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Quinazolinone + [1,3]dioxolo 6-sulfanylidene, 7-methylbenzamide, N-(4-phenylbutan-2-yl) C=S, benzamide, dioxolo
Triazole-thiones [7–9] 1,2,4-Triazole 4-(2,4-difluorophenyl), 5-(4-(4-X-phenylsulfonyl)phenyl) C=S, NH, SO₂
Quinazolinone derivative 4l Tetrahydroquinazolinone 6,8-bis(2-(4-methoxyphenyl)), 2-methylpropyl C=O, methoxyphenyl, alkyl
Triazin-pyrrolidinyl Triazin 4-oxo-pyrrolidin-1-yl, dimethylamino-benzylidene C=O, pyrrolidinyl, triazine

Key Observations :

  • The target compound’s sulfanylidene group (C=S) is structurally analogous to the triazole-thiones in compounds [7–9], which exhibit tautomerism between thiol and thione forms . However, the quinazolinone core in the target compound may confer distinct electronic effects compared to the triazole ring.
  • The benzamide group in the target compound differentiates it from the triazin-pyrrolidinyl derivatives, which prioritize hydrogen bonding via triazine and pyrrolidinyl groups .
Spectral and Physicochemical Properties
Property Target Compound Triazole-thiones [7–9] Quinazolinone 4l
IR C=S Stretch ~1250–1260 cm⁻¹ (inferred) 1247–1255 cm⁻¹ Not observed
NH Stretch Likely ~3278–3414 cm⁻¹ 3278–3414 cm⁻¹ 3177 cm⁻¹ (broad)
Melting Point Not reported Not specified 228–230°C
Lipophilicity High (4-phenylbutan-2-yl chain) Moderate (fluorophenyl groups) Moderate (methoxyphenyl)

Key Findings :

  • The absence of a C=O stretch in the target’s quinazolinone core (due to tautomerism) aligns with triazole-thiones [7–9], where C=O is replaced by C=S .
  • The 4-phenylbutan-2-yl chain in the target compound likely increases logP compared to shorter alkyl or aryl groups in analogues.

Activité Biologique

The compound 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a complex organic molecule that belongs to the quinazolinone family. Its intricate structure suggests potential biological activities that merit investigation. This article synthesizes available data on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C25H28N4O6S2
Molecular Weight 544.6 g/mol
CAS Number 688055-81-4

Biological Activity

The biological activity of this compound primarily stems from its structural features, particularly the quinazolinone core and the sulfanylidene group. Quinazolinones are known for their diverse pharmacological profiles, including:

  • Anticancer Activity : Several studies indicate that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the dioxolo ring and sulfanylidene moiety suggests potential antimicrobial activity. Research has highlighted that related compounds can disrupt bacterial cell walls or inhibit essential enzymes .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Quinazolinones can activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, promoting programmed cell death .
  • Antioxidant Activity : The sulfanylidene group may contribute to antioxidant properties, reducing oxidative stress in cells and potentially protecting against inflammation-related diseases .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related quinazolinone derivative against human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Testing

In another investigation, a related compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide . Potential areas for future study include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction using thiol-containing intermediates (e.g., 4-amino-5-sulfanyl-triazoles) and benzamide derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to the compound’s polycyclic structure. Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm functional group transformations. Yield optimization may require adjusting reaction time (24–48 hrs) and temperature (60–80°C) under inert atmosphere .

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR (400 MHz, DMSO-d6) to resolve aromatic protons (δ 7.2–8.5 ppm) and methylene/methyl groups (δ 2.5–4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z: ~500–550) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content against theoretical values (±0.3% tolerance) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting enzymes or receptors suggested by structural analogs (e.g., quinazoline derivatives often inhibit kinases or DNA topoisomerases). Use dose-response curves (1–100 μM) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and validate specificity via competitive binding assays .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported structural data for sulfanylidene-quinazoline derivatives?

  • Methodological Answer : If NMR signals conflict with literature (e.g., unexpected splitting or shifts), perform 2D NMR (COSY, HSQC) to confirm connectivity. Compare X-ray crystallography data (if available) with computational models (DFT-optimized geometries) to validate stereochemistry. Cross-reference with IR absorption bands (e.g., C=S stretch at ~1050–1250 cm1^{-1}) .

Q. What mechanistic studies are recommended to elucidate the compound’s pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases (e.g., EGFR, VEGFR-2) or DNA repair enzymes.
  • Kinetic Assays : Measure enzyme inhibition (IC50_{50}) via fluorogenic substrates (e.g., ATPase activity with malachite green phosphate detection).
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How can computational modeling improve the design of analogs with enhanced stability?

  • Methodological Answer :

  • COMSOL Multiphysics : Simulate degradation kinetics under physiological conditions (pH 7.4, 37°C) to identify labile bonds (e.g., sulfanylidene or dioxolo groups).
  • Machine Learning : Train models on existing stability data (e.g., half-life in plasma) to predict modifications (e.g., fluorination at C-8) that enhance metabolic resistance .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous), plasma protein binding (equilibrium dialysis), and tissue distribution (LC-MS/MS).
  • Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites in liver microsomes. Correlate metabolite structures with reduced activity .

Methodological Notes

  • Theoretical Framework : Anchor studies in medicinal chemistry principles (e.g., structure-activity relationships) or enzyme kinetics to ensure hypothesis-driven research .
  • Data Validation : Replicate key experiments (n ≥ 3) and apply statistical tests (ANOVA, t-test) to confirm reproducibility. Use Bland-Altman plots for assay comparisons .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.